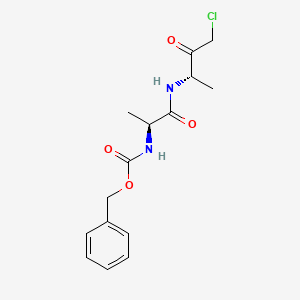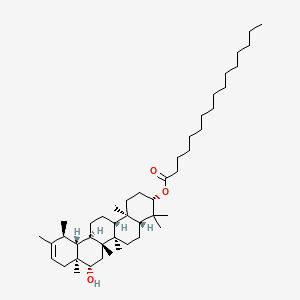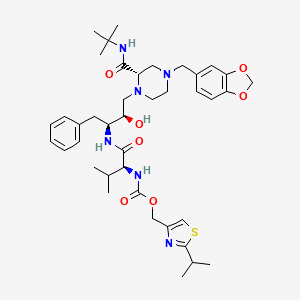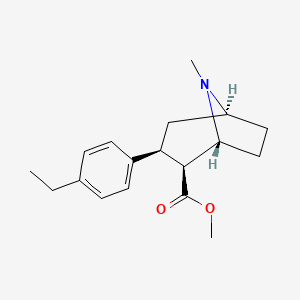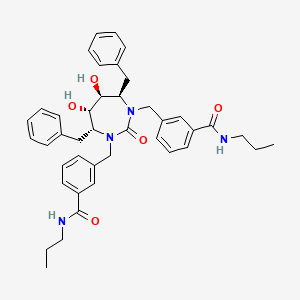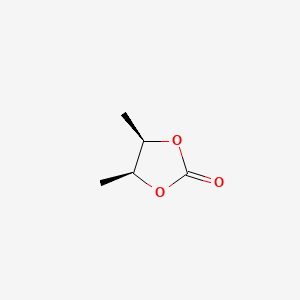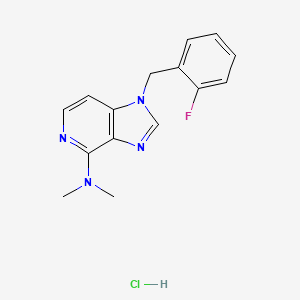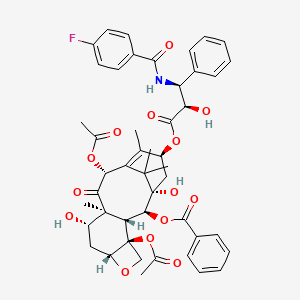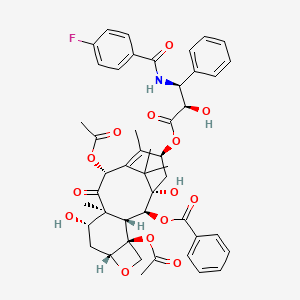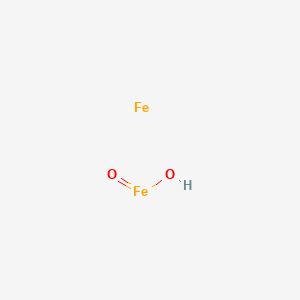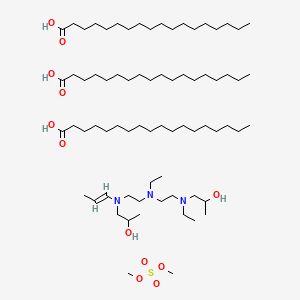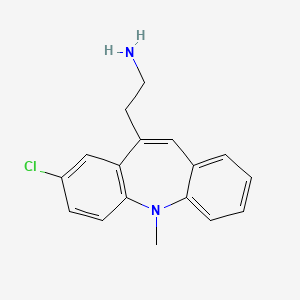
5H-Dibenz(b,f)azepine, 10-(2-aminoethyl)-8-chloro-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Dibenz(b,f)azepine, 10-(2-aminoethyl)-8-chloro-5-methyl- is a heterocyclic compound that belongs to the class of dibenzazepines This compound is known for its unique chemical structure, which includes a dibenzazepine core with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenz(b,f)azepine, 10-(2-aminoethyl)-8-chloro-5-methyl- typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Dibenzazepine Core: The initial step involves the formation of the dibenzazepine core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a biphenyl derivative, with a nitrogen source under acidic conditions.
Introduction of Functional Groups: The next step involves the introduction of the 2-aminoethyl, 8-chloro, and 5-methyl groups. This can be achieved through a series of substitution reactions using appropriate reagents and conditions. For example, the 2-aminoethyl group can be introduced through a nucleophilic substitution reaction using an amine, while the 8-chloro and 5-methyl groups can be introduced through halogenation and alkylation reactions, respectively.
Industrial Production Methods
Industrial production of 5H-Dibenz(b,f)azepine, 10-(2-aminoethyl)-8-chloro-5-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
5H-Dibenz(b,f)azepine, 10-(2-aminoethyl)-8-chloro-5-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, nucleophiles, electrophiles, solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield amine or alkane derivatives. Substitution reactions can result in the formation of various substituted dibenzazepine derivatives.
Aplicaciones Científicas De Investigación
5H-Dibenz(b,f)azepine, 10-(2-aminoethyl)-8-chloro-5-methyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders and psychiatric conditions.
Industry: Utilized in the development of new materials, such as polymers and dyes, and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 5H-Dibenz(b,f)azepine, 10-(2-aminoethyl)-8-chloro-5-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exerting therapeutic effects in neurological disorders.
Comparación Con Compuestos Similares
Similar Compounds
5H-Dibenz(b,f)azepine: The parent compound without the additional functional groups.
10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carboxamide: A related compound with a carboxamide group.
10,11-Dihydro-10-hydroxy-5H-dibenz(b,f)azepine: A derivative with a hydroxyl group.
Uniqueness
5H-Dibenz(b,f)azepine, 10-(2-aminoethyl)-8-chloro-5-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2-aminoethyl, 8-chloro, and 5-methyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Propiedades
Número CAS |
84142-01-8 |
|---|---|
Fórmula molecular |
C17H17ClN2 |
Peso molecular |
284.8 g/mol |
Nombre IUPAC |
2-(3-chloro-11-methylbenzo[b][1]benzazepin-5-yl)ethanamine |
InChI |
InChI=1S/C17H17ClN2/c1-20-16-5-3-2-4-13(16)10-12(8-9-19)15-11-14(18)6-7-17(15)20/h2-7,10-11H,8-9,19H2,1H3 |
Clave InChI |
WVBDFLOBTAFISN-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)Cl)C(=CC3=CC=CC=C31)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


